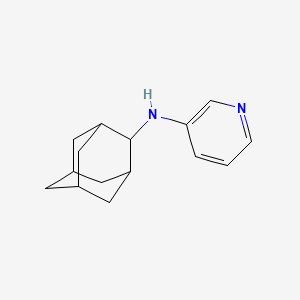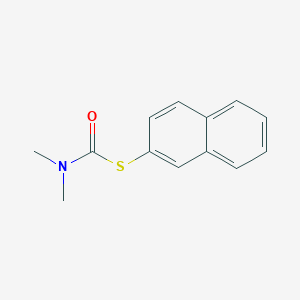
3-(Adamant-3-ylamino)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Adamant-3-ylamino)pyridine is a compound that belongs to the class of adamantylpyridines. These compounds are known for their unique structural features, which include an adamantane moiety attached to a pyridine ring. The adamantane structure is characterized by its rigid, cage-like framework, which imparts significant stability and lipophilicity to the molecule. This compound has garnered interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 3-(Adamant-3-ylamino)pyridine typically involves the condensation of adamantan-2-one with 3-aminopyridine. One common method is the Leuckart reaction, where a mixture of formic acid and 3-aminopyridine is heated, followed by the addition of adamantan-2-one . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Adamant-3-ylamino)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions. Common reagents include halogens and alkylating agents.
Acylation: The compound can undergo acylation reactions to form amides and esters.
Scientific Research Applications
3-(Adamant-3-ylamino)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant and psychotropic effects.
Mechanism of Action
The mechanism of action of 3-(Adamant-3-ylamino)pyridine involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to cross biological membranes, allowing it to reach its targets effectively. The pyridine ring can interact with various proteins, modulating their activity and leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 3-(Adamant-3-ylamino)pyridine include other adamantylpyridines such as 4-(Adamant-2-ylamino)pyridine and 3-(Adamant-1-ylamino)pyridine . These compounds share the adamantane and pyridine structural features but differ in the position of the adamantane attachment. The unique combination of the adamantane and pyridine moieties in this compound imparts distinct pharmacological properties, making it a valuable compound for further research and development .
Properties
CAS No. |
126947-67-9 |
|---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
N-(2-adamantyl)pyridin-3-amine |
InChI |
InChI=1S/C15H20N2/c1-2-14(9-16-3-1)17-15-12-5-10-4-11(7-12)8-13(15)6-10/h1-3,9-13,15,17H,4-8H2 |
InChI Key |
NJIYTWCEQIQWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}glycinamide](/img/structure/B12492660.png)
![N-(3-chlorophenyl)-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12492661.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B12492662.png)
![3-ethoxy-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12492663.png)
![3-chloro-N-{3-[(4-methylbenzyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12492665.png)
![6-bromo-2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B12492672.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}glycinamide](/img/structure/B12492674.png)
![N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}-4-chlorobenzamide](/img/structure/B12492687.png)
![2-chloro-N-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B12492698.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492699.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12492702.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-beta-alanine](/img/structure/B12492715.png)
